

Introduction to Methyl 4-hydroxy-1-naphthoate

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Compound of Interest

Compound Name: **Methyl 4-hydroxy-1-naphthoate**

Cat. No.: **B081697**

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Methyl 4-hydroxy-1-naphthoate ($C_{12}H_{10}O_3$) is an aromatic ester derived from naphthalene.^[1] ^[2] As a functionalized naphthalene derivative, it serves as a valuable intermediate in the synthesis of more complex organic molecules, including potential pharmaceutical agents and specialized dyes. The solubility of a compound is a critical physicochemical parameter that governs its behavior in virtually every application, from reaction kinetics in a synthesis flask to bioavailability in a physiological system. An accurate understanding of its solubility in various media is paramount for process optimization, purification via crystallization, formulation development, and predicting its environmental fate. This guide provides the necessary tools to approach this characterization with scientific rigor.

Physicochemical Profile

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key features of **methyl 4-hydroxy-1-naphthoate**—a large, nonpolar naphthalene core, a polar hydroxyl group capable of hydrogen bonding, and an ester group—create a nuanced solubility profile.

Caption: Chemical structure of **Methyl 4-hydroxy-1-naphthoate**.

Table 1: Physicochemical Properties of **Methyl 4-hydroxy-1-naphthoate**

Property	Value	Source / Comment
Molecular Formula	C ₁₂ H ₁₀ O ₃	[1] [3]
Molecular Weight	202.21 g/mol	[4]
CAS Number	13041-63-9	[2] [3]
Appearance	White to off-white solid	Inferred from similar compounds. [5]
Melting Point	Not available. Isomer (Methyl 1-hydroxy-2-naphthoate) melts at 76-80 °C.	[5]
pKa (Phenolic OH)	~8-10 (Predicted)	Estimated based on naphthol (pKa ~9.5) and phenolic compounds. [6] [7]
XlogP	3.2 (Predicted)	[1]
Hydrogen Bond Donors	1 (the hydroxyl group)	[3]
Hydrogen Bond Acceptors	3 (hydroxyl oxygen, two ester oxygens)	[3]

Guiding Principles of Solubility

The solubility of **methyl 4-hydroxy-1-naphthoate** is a interplay between its large, hydrophobic naphthalene core and its polar, hydrogen-bonding functional groups.

The Role of Solvent Polarity

The principle of "like dissolves like" is the primary determinant of solubility.

- Nonpolar Solvents (e.g., Hexane, Toluene): The large, aromatic naphthalene system suggests favorable van der Waals interactions. However, the polar hydroxyl and ester groups will be poorly solvated, likely leading to low solubility.
- Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents can accept hydrogen bonds from the hydroxyl group and engage in dipole-dipole interactions with the

ester moiety. This, combined with their ability to interact with the aromatic system, suggests that **methyl 4-hydroxy-1-naphthoate** will exhibit significant solubility in these solvents. Naphthalene itself is soluble in acetone.[8]

- Polar Protic Solvents (e.g., Water, Alcohols):

- Water: The molecule's high predicted XlogP of 3.2 indicates a strong hydrophobic character, and thus, very low aqueous solubility is expected.[1] Naphthalene is generally insoluble in water.[8][9]
- Alcohols (e.g., Methanol, Ethanol): These solvents are excellent candidates. They are polar and can act as both hydrogen bond donors (to the ester and hydroxyl oxygens) and acceptors (from the hydroxyl proton).[10] This dual capability allows them to effectively solvate all parts of the molecule, leading to high expected solubility.

The Influence of pH on Aqueous Solubility

The phenolic hydroxyl group is weakly acidic, with an estimated pKa in the range of 8-10.[6][7] This has profound implications for its solubility in aqueous buffers.

- At $\text{pH} \ll \text{pKa}$ (e.g., $\text{pH} < 6$): The molecule will be predominantly in its neutral, protonated form. Solubility will be at its minimum, dictated by the molecule's intrinsic hydrophobicity.
- At $\text{pH} \gg \text{pKa}$ (e.g., $\text{pH} > 11$): The hydroxyl group will be deprotonated to form the corresponding phenolate anion. This charged species is significantly more polar and will exhibit dramatically increased aqueous solubility.[6] This principle is fundamental in designing purification schemes (acid-base extraction) and aqueous formulations.

The Effect of Temperature

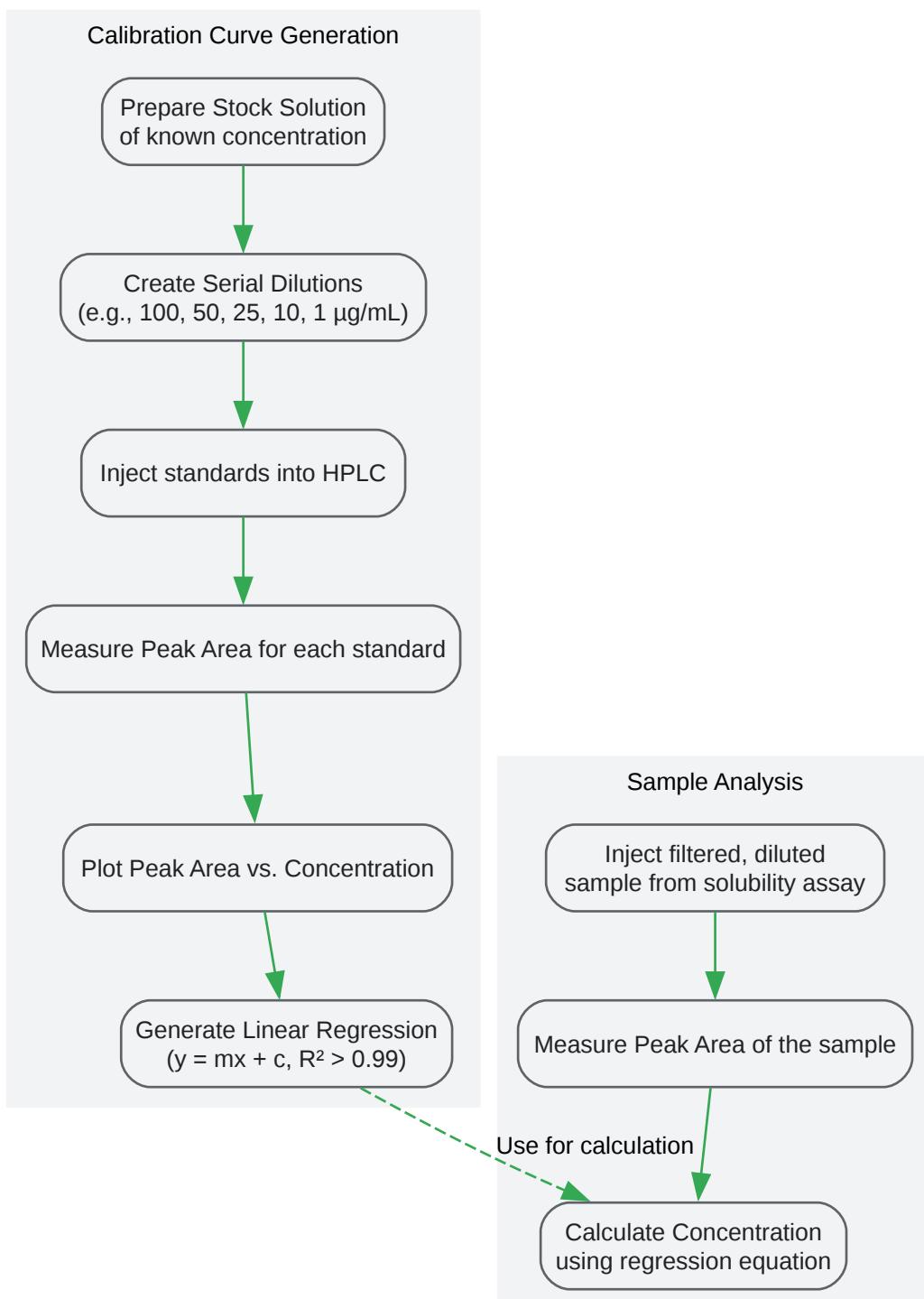
For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[8][11] This relationship is crucial for developing crystallization protocols. Determining the solubility at various temperatures allows for the construction of a solubility curve, which is essential for calculating yield and optimizing cooling profiles during crystallization.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It is a robust and reliable method that ensures the system has reached a true equilibrium state.

Rationale

The core principle is to create a saturated solution in a given solvent at a constant temperature, allow it to reach equilibrium, and then quantify the concentration of the dissolved solute in the supernatant. The extended incubation with continuous agitation is critical to overcome any kinetic barriers to dissolution, ensuring the measured value represents the true thermodynamic limit of solubility.



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